1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring, along with a trifluoroethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps:
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Formation of the Cyclopropylphenyl Intermediate: : The initial step involves the formation of the 4-cyclopropylphenyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where cyclopropylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Trifluoroethanamine Group: : The next step involves the introduction of the trifluoroethanamine group. This can be accomplished through a nucleophilic substitution reaction where the 4-cyclopropylphenyl intermediate reacts with 2,2,2-trifluoroethylamine under basic conditions.
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Formation of the Hydrochloride Salt: : The final step is the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various types of chemical reactions:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
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Reduction: : Reduction reactions can convert the trifluoroethanamine group to other functional groups such as amines or alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoroethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- 1-(4-ethylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
- 1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Uniqueness
1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2680539-40-4 |
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Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.7 |
Purity |
92 |
Origin of Product |
United States |
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